molecular formula C48H46N12Na2O21P2 B12369561 2'-Fluo-AHC-c-di-GMP (sodium)

2'-Fluo-AHC-c-di-GMP (sodium)

Cat. No.: B12369561
M. Wt: 1234.9 g/mol
InChI Key: QYUUGROCOBLPQW-ZXIRLDLASA-L
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Description

2’-Fluo-AHC-c-di-GMP (sodium) is a multifunctional dye used extensively in biological experiments. It is a fluorescent analogue of the bacterial second messenger cyclic diguanosine monophosphate (c-di-GMP). This compound is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Preparation Methods

The synthesis of 2’-Fluo-AHC-c-di-GMP (sodium) involves conjugating a fluoresceinyl group to one of the 2’-hydroxy groups of cyclic diguanosine monophosphate via a 9-atom spacer. The detailed synthetic steps include the use of various reagents and conditions such as 1H-tetrazole, iodine, pyridine, dichloromethane, and aqueous ammonia . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

2’-Fluo-AHC-c-di-GMP (sodium) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like iodine.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium sulfide are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’-Fluo-AHC-c-di-GMP (sodium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluo-AHC-c-di-GMP (sodium) involves its ability to fluoresce when excited by light at a specific wavelength (λ exc 494 nm) and emit light at another wavelength (λ em 517 nm). This fluorescence allows researchers to track and observe various biological processes. The dye is conjugated via a 9-atom spacer to one of the 2’-hydroxy groups, which facilitates its incorporation into biological systems .

Comparison with Similar Compounds

2’-Fluo-AHC-c-di-GMP (sodium) is unique due to its specific fluorescent properties and its ability to be used in a wide range of applications. Similar compounds include:

These similar compounds highlight the versatility and uniqueness of 2’-Fluo-AHC-c-di-GMP (sodium) in scientific research.

Properties

Molecular Formula

C48H46N12Na2O21P2

Molecular Weight

1234.9 g/mol

IUPAC Name

disodium;[(1S,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(2-amino-6-oxo-1H-purin-9-yl)-18-hydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-9-yl] N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexyl]carbamate

InChI

InChI=1S/C48H48N12O21P2.2Na/c49-45-55-37-31(40(65)57-45)53-18-59(37)42-33(63)34-29(76-42)16-73-83(71,72)81-35-30(17-74-82(69,70)80-34)77-43(60-19-54-32-38(60)56-46(50)58-41(32)66)36(35)78-47(68)52-12-4-2-1-3-11-51-39(64)20-5-8-24-23(13-20)44(67)79-48(24)25-9-6-21(61)14-27(25)75-28-15-22(62)7-10-26(28)48;;/h5-10,13-15,18-19,29-30,33-36,42-43,61-63H,1-4,11-12,16-17H2,(H,51,64)(H,52,68)(H,69,70)(H,71,72)(H3,49,55,57,65)(H3,50,56,58,66);;/q;2*+1/p-2/t29-,30-,33-,34-,35-,36-,42-,43-;;/m1../s1

InChI Key

QYUUGROCOBLPQW-ZXIRLDLASA-L

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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